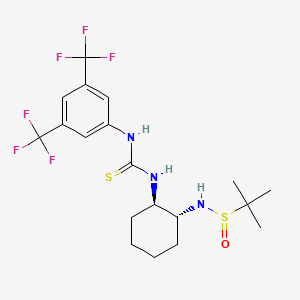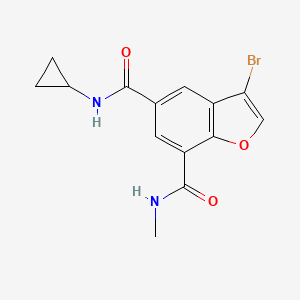
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide is a synthetic organic compound with the molecular formula C14H13BrN2O3 It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to a benzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the cyclopropyl and methyl groups through nucleophilic substitution reactions. The final step involves the formation of the dicarboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N5-cyclopropylbenzofuran-5,7-dicarboxamide
- N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide
- 3-Bromo-N7-methylbenzofuran-5,7-dicarboxamide
Uniqueness
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C14H13BrN2O3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
3-bromo-5-N-cyclopropyl-7-N-methyl-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-16-14(19)10-5-7(13(18)17-8-2-3-8)4-9-11(15)6-20-12(9)10/h4-6,8H,2-3H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
ZMJIBJVMJWBQGR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC2=C1OC=C2Br)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


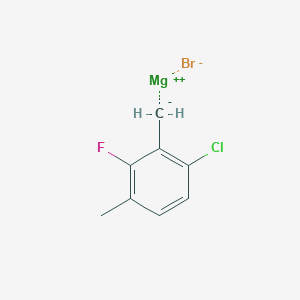
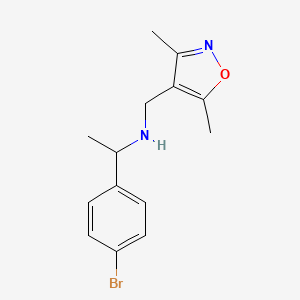
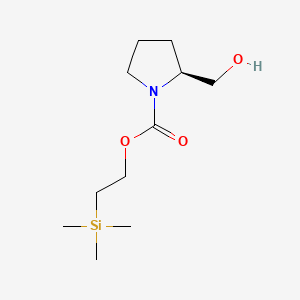
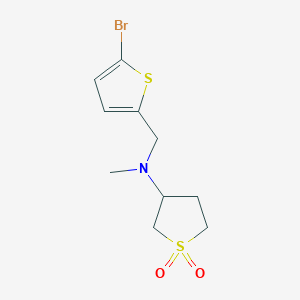
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
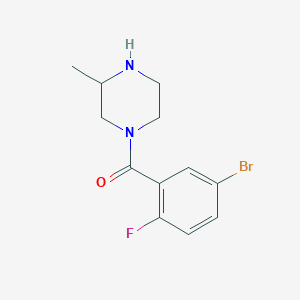
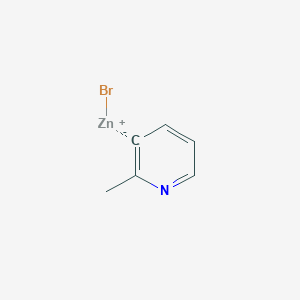
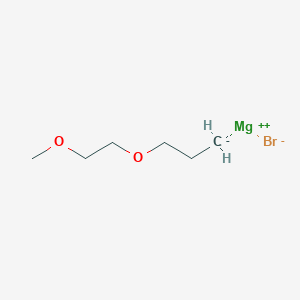
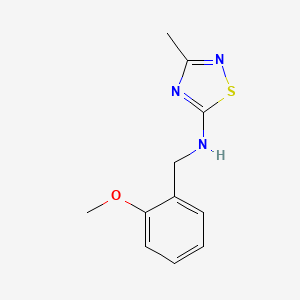
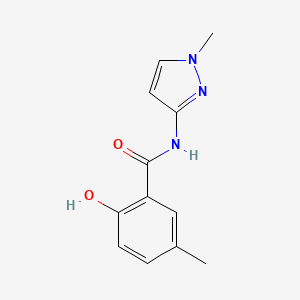
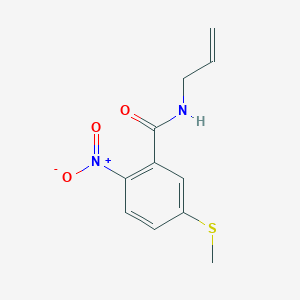
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
